[(2R,3S,4R,5R)-5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-morpholin-4-ylphosphinate;N,N'-dicyclohexyl-1-morpholin-4-ium-4-ylidenemethanediamine [(2R,3S,4R,5R)-5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-morpholin-4-ylphosphinate;N,N'-dicyclohexyl-1-morpholin-4-ium-4-ylidenemethanediamine
Brand Name: Vulcanchem
CAS No.: 24558-92-7
VCID: VC0057278
InChI: InChI=1S/C17H31N3O.C14H21N6O7P/c1-3-7-15(8-4-1)18-17(20-11-13-21-14-12-20)19-16-9-5-2-6-10-16;15-12-9-13(17-6-16-12)20(7-18-9)14-11(22)10(21)8(27-14)5-26-28(23,24)19-1-3-25-4-2-19/h15-16H,1-14H2,(H,18,19);6-8,10-11,14,21-22H,1-5H2,(H,23,24)(H2,15,16,17)/t;8-,10-,11-,14-/m.1/s1
SMILES: C1CCC(CC1)NC(=NC2CCCCC2)N3CCOCC3.C1COCCN1P(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O
Molecular Formula: C31H52N9O8P
Molecular Weight: 709.8 g/mol

[(2R,3S,4R,5R)-5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-morpholin-4-ylphosphinate;N,N'-dicyclohexyl-1-morpholin-4-ium-4-ylidenemethanediamine

CAS No.: 24558-92-7

Reference Standards

VCID: VC0057278

Molecular Formula: C31H52N9O8P

Molecular Weight: 709.8 g/mol

[(2R,3S,4R,5R)-5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-morpholin-4-ylphosphinate;N,N'-dicyclohexyl-1-morpholin-4-ium-4-ylidenemethanediamine - 24558-92-7

CAS No. 24558-92-7
Product Name [(2R,3S,4R,5R)-5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-morpholin-4-ylphosphinate;N,N'-dicyclohexyl-1-morpholin-4-ium-4-ylidenemethanediamine
Molecular Formula C31H52N9O8P
Molecular Weight 709.8 g/mol
IUPAC Name [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-morpholin-4-ylphosphinic acid;N,N'-dicyclohexylmorpholine-4-carboximidamide
Standard InChI InChI=1S/C17H31N3O.C14H21N6O7P/c1-3-7-15(8-4-1)18-17(20-11-13-21-14-12-20)19-16-9-5-2-6-10-16;15-12-9-13(17-6-16-12)20(7-18-9)14-11(22)10(21)8(27-14)5-26-28(23,24)19-1-3-25-4-2-19/h15-16H,1-14H2,(H,18,19);6-8,10-11,14,21-22H,1-5H2,(H,23,24)(H2,15,16,17)/t;8-,10-,11-,14-/m.1/s1
Standard InChIKey VYSFOCCDQZWOQI-HZGXGGOMSA-N
Isomeric SMILES C1CCC(CC1)NC(=[N+]2CCOCC2)NC3CCCCC3.C1COCCN1P(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O
SMILES C1CCC(CC1)NC(=NC2CCCCC2)N3CCOCC3.C1COCCN1P(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O
Canonical SMILES C1CCC(CC1)NC(=[N+]2CCOCC2)NC3CCCCC3.C1COCCN1P(=O)([O-])OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O
PubChem Compound 25098582
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator